molecular formula C11H10ClNO B591454 4-(2-Cyano-2-propyl)benzoyl Chloride CAS No. 129488-75-1

4-(2-Cyano-2-propyl)benzoyl Chloride

Cat. No.: B591454
CAS No.: 129488-75-1
M. Wt: 207.657
InChI Key: PSOGCRTXEAQODD-UHFFFAOYSA-N
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Description

4-(2-Cyano-2-propyl)benzoyl Chloride is an organic compound with the molecular formula C11H10ClNO. It is a derivative of benzoyl chloride, where the hydrogen at the para position is replaced by a 2-cyano-2-propyl group. This compound is of interest in organic synthesis and various industrial applications due to its reactive acyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-2-propyl)benzoyl Chloride typically involves the acylation of 4-(2-Cyano-2-propyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

4-(2-Cyano-2-propyl)benzoic acid+SOCl24-(2-Cyano-2-propyl)benzoyl Chloride+SO2+HCl\text{4-(2-Cyano-2-propyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(2-Cyano-2-propyl)benzoic acid+SOCl2​→4-(2-Cyano-2-propyl)benzoyl Chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyano-2-propyl)benzoyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(2-Cyano-2-propyl)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction of the acyl chloride group.

Scientific Research Applications

4-(2-Cyano-2-propyl)benzoyl Chloride is utilized in various scientific research applications:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.

    Material Science: In the synthesis of polymers and advanced materials.

    Biological Studies: As a reagent for modifying biomolecules and studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-Cyano-2-propyl)benzoyl Chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and pharmaceutical development.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Lacks the 2-cyano-2-propyl group, making it less sterically hindered.

    4-Cyanobenzoyl Chloride: Contains a cyano group at the para position but lacks the propyl group.

    4-(2-Cyano-2-propyl)benzoic Acid: The carboxylic acid derivative of 4-(2-Cyano-2-propyl)benzoyl Chloride.

Uniqueness

This compound is unique due to the presence of both the cyano and propyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of specialized compounds.

Properties

IUPAC Name

4-(2-cyanopropan-2-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-11(2,7-13)9-5-3-8(4-6-9)10(12)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOGCRTXEAQODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40664948
Record name 4-(2-Cyanopropan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129488-75-1
Record name 4-(1-Cyano-1-methylethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129488-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Cyanopropan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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